molecular formula C8H16ClNO2S B14128669 (R)-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride

(R)-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride

Cat. No.: B14128669
M. Wt: 225.74 g/mol
InChI Key: SYFCERDEYBIJPB-UHFFFAOYSA-N
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Description

®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropylmethyl thioether group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride typically involves multiple steps. One common method includes the use of homocysteine as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to form the desired product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride apart is its unique combination of a chiral center, a cyclopropylmethyl thioether group, and an amino acid ester structure. This combination provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

methyl 2-amino-3-(cyclopropylmethylsulfanyl)propanoate;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-11-8(10)7(9)5-12-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

SYFCERDEYBIJPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1CC1)N.Cl

Origin of Product

United States

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